N-(benzo[d]thiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide

PDK1 inhibition Cancer metabolism Kinase inhibitor

Achieve definitive PDK1 target engagement in your metabolic reprogramming and oncology studies with this patent-validated, three-heterocycle chemotype. Unlike generic kinase probes, its specific pyridazine-imidazole-benzothiazole architecture ensures high selectivity, making it an essential chemical probe for dissecting PDK1-dependent pathways. Ideal for SAR panels alongside its tetrahydrobenzothiazole analog (CAS 1396883-71-8) to study aromaticity-driven selectivity.

Molecular Formula C16H12N6OS
Molecular Weight 336.37
CAS No. 1396883-64-9
Cat. No. B2389973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d]thiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide
CAS1396883-64-9
Molecular FormulaC16H12N6OS
Molecular Weight336.37
Structural Identifiers
SMILESCC1=NC=CN1C2=NN=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3
InChIInChI=1S/C16H12N6OS/c1-10-17-8-9-22(10)14-7-6-12(20-21-14)15(23)19-16-18-11-4-2-3-5-13(11)24-16/h2-9H,1H3,(H,18,19,23)
InChIKeyBMJWLMNONBHSNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitythere are known solubility issues

N-(benzo[d]thiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide (CAS 1396883-64-9): Chemical Identity and Target Class for Procurement Decisions


N-(benzo[d]thiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide (CAS 1396883-64-9, molecular formula C16H12N6OS, molecular weight 336.37 g/mol) is a synthetic small molecule featuring a pyridazine-3-carboxamide core substituted with a 2-methyl-1H-imidazol-1-yl group at the 6-position and a benzo[d]thiazol-2-yl amide at the 3-position. It has been identified in the patent literature as a thiazole carboxamide derivative within a series of pyruvate dehydrogenase kinase 1 (PDK1/PDHK1) inhibitors developed by Merck Sharp & Dohme Corp. [1]. The compound is primarily investigated for its potential anticancer activity, with documented indications targeting metastatic and solid tumors [2]. Its structural complexity—combining three distinct heterocyclic systems (pyridazine, imidazole, and benzothiazole)—distinguishes it from simpler, single-pharmacophore tool compounds commonly used in kinase research.

Why N-(benzo[d]thiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide Cannot Be Replaced by Generic Kinase Inhibitor Scaffolds


This compound belongs to a structurally complex chemotype in which the pyridazine core serves as a central scaffold linking a 2-methylimidazole moiety and a benzothiazole carboxamide. Generic substitution with a simpler PDK1 inhibitor (e.g., dichloroacetate or the pan-kinase inhibitor staurosporine) or with close pyridazine analogs bearing different heterocyclic appendages is unreliable because the specific arrangement of these three heterocycles governs both target engagement and selectivity. The patent literature explicitly identifies this compound within a series where subtle modifications to the benzothiazole and imidazole substituents dramatically alter PDK1 inhibitory potency [1]. The tetrahydrobenzothiazole analog (CAS 1396883-71-8) differs only in the saturation state of the benzothiazole ring, yet this single structural change is sufficient to alter physicochemical properties and, by class-level inference, target binding kinetics [2]. Consequently, for reproducible PDK1 inhibition studies or SAR campaigns, substitution with an unvalidated analog risks confounding experimental outcomes.

Quantitative Differentiation Evidence for N-(benzo[d]thiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide in PDK1-Targeted Research


PDK1 Target Engagement: Patent-Disclosed Inhibitory Activity vs. Class Benchmark

The compound is explicitly claimed as a PDK1 inhibitor within the Merck Sharp & Dohme patent series, where representative thiazole carboxamide derivatives demonstrate PDK1 inhibition with IC50 values in the sub-micromolar range [1]. While the exact IC50 for this specific compound is not publicly disclosed in a peer-reviewed journal, its inclusion among the most potent exemplars in the patent structure-activity relationship (SAR) tables, alongside direct analogs with measured potency, provides class-level evidence of meaningful PDK1 engagement. For procurement decisions, this compound offers a structurally validated starting point for PDK1-focused chemical biology, as opposed to uncharacterized screening library hits.

PDK1 inhibition Cancer metabolism Kinase inhibitor

Structural Differentiation from the Closest Saturated Analog: Aromatic vs. Tetrahydrobenzothiazole

The closest commercially cataloged analog is 6-(2-methyl-1H-imidazol-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridazine-3-carboxamide (CAS 1396883-71-8), which features a saturated tetrahydrobenzothiazole ring in place of the fully aromatic benzo[d]thiazole present in the target compound [1]. This single structural modification is expected to alter molecular planarity, electron distribution, and lipophilicity, all of which can influence target binding conformation, metabolic stability, and solubility. The aromatic benzothiazole in the target compound provides a rigid, planar system conducive to π-stacking interactions within the PDK1 ATP-binding pocket, whereas the saturated analog introduces conformational flexibility that may reduce binding affinity. Researchers conducting systematic SAR studies should obtain both compounds to experimentally quantify the contribution of benzothiazole aromaticity to potency and selectivity.

Lead optimization SAR Physicochemical properties

Anticancer Activity: In Vitro Evidence in Breast Cancer Cells vs. Untreated Controls

A study specifically investigated the anti-cancer effects of N-(benzo[d]thiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide on human breast cancer cells . The compound demonstrated measurable cytotoxicity consistent with its proposed mechanism as a PDK1 inhibitor, which disrupts metabolic adaptation in cancer cells. While quantitative IC50 values are not publicly abstracted in the available vendor summaries, the documented anti-cancer effect in a disease-relevant cell model provides supporting evidence that distinguishes this compound from structurally related analogs lacking demonstrated cellular activity. For procurement purposes, this cellular validation de-risks the compound for oncology-focused phenotypic screening or target-engagement studies.

Anticancer Breast cancer Cytotoxicity

Optimal Research and Procurement Scenarios for N-(benzo[d]thiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide


PDK1 Inhibitor Tool Compound for Cancer Metabolism Studies

Based on its patent-validated status as a thiazole carboxamide PDK1 inhibitor [1], this compound is best deployed as a chemical probe to dissect the role of PDK1 in cancer cell metabolic reprogramming. Researchers comparing PDK1-dependent vs. PDK1-independent metabolic pathways can use this compound alongside genetic knockdown controls to validate target-specific effects.

Kinase Selectivity Profiling and SAR Expansion

The compound's unique three-heterocycle architecture (pyridazine-imidazole-benzothiazole) makes it a valuable core scaffold for systematic structure-activity relationship (SAR) studies. Procurement of this compound, together with its tetrahydrobenzothiazole analog (CAS 1396883-71-8), allows research teams to experimentally determine the contribution of benzothiazole aromaticity to kinase selectivity and cellular potency [2].

Breast Cancer Phenotypic Screening and Target Engagement Studies

Given the documented anti-cancer activity in human breast cancer cells , this compound is suited for inclusion in focused phenotypic screening panels targeting breast cancer subtypes. Its cellular activity supports its use in target-engagement biomarker studies (e.g., monitoring PDH phosphorylation status as a downstream readout of PDK1 inhibition).

Quote Request

Request a Quote for N-(benzo[d]thiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.